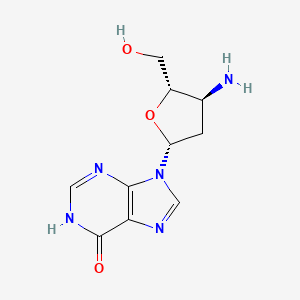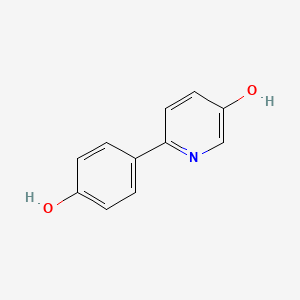
2-(3-Fluoro-4-hydroxyphenyl)-5-hydroxypyridine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Fluoro-4-hydroxyphenyl)-5-hydroxypyridine (95%) is a synthetic compound that has been studied for its potential use in a variety of scientific research applications. It is an aromatic heterocyclic compound, which is a type of organic compound that contains both carbon and nitrogen atoms in its structure. This compound has been studied for its potential use in a wide range of scientific research applications, including drug research, biochemistry, and pharmacology.
科学的研究の応用
2-(3-Fluoro-4-hydroxyphenyl)-5-hydroxypyridine (95%) has been studied for its potential use in a variety of scientific research applications. It has been studied as a potential drug candidate, as it has been shown to have inhibitory activity against the enzyme acetylcholinesterase. It has also been studied for its potential use in biochemistry and pharmacology research, as it has been shown to have significant inhibitory activity against a variety of enzymes involved in the synthesis of neurotransmitters. In addition, it has been studied for its potential use in medicinal chemistry research, as it has been shown to have significant inhibitory activity against a variety of enzymes involved in the metabolism of drugs.
作用機序
2-(3-Fluoro-4-hydroxyphenyl)-5-hydroxypyridine (95%) works by inhibiting the enzyme acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in the regulation of muscle movement and cognitive processes. By inhibiting AChE, 2-(3-Fluoro-4-hydroxyphenyl)-5-hydroxypyridine (95%) increases the amount of acetylcholine in the brain, which can lead to improved cognitive performance and muscle control.
Biochemical and Physiological Effects
2-(3-Fluoro-4-hydroxyphenyl)-5-hydroxypyridine (95%) has been studied for its potential use in a variety of scientific research applications. In animal studies, it has been shown to increase the amount of acetylcholine in the brain, which can lead to improved cognitive performance and muscle control. In addition, it has been shown to have inhibitory activity against a variety of enzymes involved in the synthesis of neurotransmitters, as well as the metabolism of drugs.
実験室実験の利点と制限
The advantages of using 2-(3-Fluoro-4-hydroxyphenyl)-5-hydroxypyridine (95%) in laboratory experiments include its high efficiency and yield when synthesized using the Suzuki-Miyaura cross-coupling reaction. In addition, it has been shown to have significant inhibitory activity against a variety of enzymes involved in the synthesis of neurotransmitters, as well as the metabolism of drugs. However, there are some limitations to using this compound in laboratory experiments. For example, it is a relatively expensive compound, and it is not available in large quantities.
将来の方向性
The potential future directions for research involving 2-(3-Fluoro-4-hydroxyphenyl)-5-hydroxypyridine (95%) include further studies on its potential use as a drug candidate, as well as its potential use in biochemistry and pharmacology research. In addition, further research could be conducted on its potential use in medicinal chemistry research, as well as its potential use in other areas of scientific research. Finally, further research could be conducted on its potential use as an inhibitor of enzymes involved in the synthesis of neurotransmitters, as well as the metabolism of drugs.
合成法
2-(3-Fluoro-4-hydroxyphenyl)-5-hydroxypyridine (95%) can be synthesized through a variety of methods. The most commonly used method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of aryl halides with arylboronic acids. This reaction is highly efficient, and it produces the desired compound in high yields. Other methods that can be used to synthesize 2-(3-Fluoro-4-hydroxyphenyl)-5-hydroxypyridine (95%) include the Stille reaction, the Buchwald-Hartwig reaction, and the Sonogashira coupling reaction.
特性
IUPAC Name |
6-(3-fluoro-4-hydroxyphenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c12-9-5-7(1-4-11(9)15)10-3-2-8(14)6-13-10/h1-6,14-15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIZKQTZSCZODG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC=C(C=C2)O)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30695509 |
Source


|
| Record name | 2-Fluoro-4-(5-hydroxypyridin-2(1H)-ylidene)cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30695509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluoro-4-hydroxyphenyl)-5-hydroxypyridine | |
CAS RN |
1261958-24-0 |
Source


|
| Record name | 2-Fluoro-4-(5-hydroxypyridin-2(1H)-ylidene)cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30695509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














